molecular formula C14H8Cl3N5 B599508 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride CAS No. 123431-15-2

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride

Cat. No.: B599508
CAS No.: 123431-15-2
M. Wt: 352.603
InChI Key: ZKDXNDJINBHGPG-UHFFFAOYSA-M
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Description

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring substituted with two 4-chlorophenyl groups and a cyano group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride typically involves the reaction of 4-chlorobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the chloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the cyano group or the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its cyano and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    2,3-Bis(4-chlorophenyl)-2H-tetrazol-3-ium chloride: Lacks the cyano group, leading to different reactivity and applications.

    2,3-Bis(4-fluorophenyl)-5-cyano-2H-tetrazol-3-ium chloride: Substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.

    2,3-Bis(4-chlorophenyl)-5-methyl-2H-tetrazol-3-ium chloride:

Uniqueness: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride stands out due to its combination of cyano and chlorophenyl groups, which impart unique electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Biological Activity

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride (CAS Number: 123431-15-2) is a tetrazolium compound that has garnered attention for its biological activity, particularly in cell viability assays and as a redox indicator. This article delves into its synthesis, biological properties, and applications in various fields of research.

  • Molecular Formula : C₁₄H₈Cl₃N₅
  • Molecular Weight : 354.62 g/mol
  • Appearance : Pale yellow solid, soluble in water

The primary biological activity of this compound is linked to its ability to undergo reduction in living cells. Healthy cells with active metabolic processes can reduce the tetrazolium salt to form insoluble formazan products, which can be quantified spectrophotometrically. This reduction is indicative of cellular respiration and viability.

Cell Viability Assays

Tetrazolium salts, including this compound, are commonly used in cell viability assays such as the MTT assay. The reduction of the tetrazolium salt correlates with the number of viable cells present in a sample. This method has been utilized to assess the cytotoxic effects of various compounds on different cell lines.

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various compounds on chronic lymphocytic leukemia (CLL) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 0.17 to 2.69 µM in different cell lines .
  • Redox Activity Measurement : Research has demonstrated that 5-cyano derivatives, including related tetrazolium salts, can effectively measure the redox activity of tumor cells. This property is particularly useful in cancer research for assessing cellular metabolism and the effects of therapeutic agents on cancer cell viability .
  • Environmental Applications : The compound has also been employed in environmental microbiology to evaluate the metabolic activity of bacteria in various samples. It provides a quantitative method for assessing bacterial viability in food and water samples .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Cell Viability AssaysReduction to formazan indicates viable cells
Antiproliferative EffectsSignificant cytotoxicity against CLL cell lines
Redox Activity MeasurementEvaluates metabolic activity in tumor cells
Environmental MicrobiologyMeasures bacterial viability in food and water samples

Properties

IUPAC Name

2,3-bis(4-chlorophenyl)tetrazol-2-ium-5-carbonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N5.ClH/c15-10-1-5-12(6-2-10)20-18-14(9-17)19-21(20)13-7-3-11(16)4-8-13;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXNDJINBHGPG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C#N)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704519
Record name 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123431-15-2
Record name 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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